2-(2-Chloro-4-methylphenoxy)acetamide chemical structure and physical properties
2-(2-Chloro-4-methylphenoxy)acetamide chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloro-4-methylphenoxy)acetamide is a chemical compound belonging to the class of phenoxyacetamides. This guide provides a comprehensive overview of its chemical structure, physical properties, a detailed synthesis protocol, and safety considerations. The information herein is intended to support research and development activities in medicinal chemistry and related fields where such scaffolds are of interest. While experimental data for this specific molecule is limited, this guide synthesizes available information on closely related analogues and established chemical principles to provide a reliable technical resource.
Chemical Structure and Identification
The molecular structure of 2-(2-Chloro-4-methylphenoxy)acetamide incorporates a 2-chloro-4-methylphenol group linked via an ether bond to an acetamide moiety. This arrangement of functional groups—a halogenated aromatic ring, an ether linkage, and a primary amide—suggests its potential as a versatile intermediate in organic synthesis.
The key identifiers for this compound are:
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IUPAC Name: 2-(2-Chloro-4-methylphenoxy)acetamide
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CAS Number: 1248651-95-7[1]
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Molecular Formula: C₉H₁₀ClNO₂
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Molecular Weight: 199.63 g/mol
The structural formula is depicted below:
Predicted Physical Properties
Due to the limited availability of specific experimental data for 2-(2-Chloro-4-methylphenoxy)acetamide, the following physical properties are based on predictions and data from structurally similar compounds. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value | Notes and Comparative Data |
| Melting Point | Not available | For the related compound 2-chloro-N-(4-methylphenyl)acetamide, a melting range of 115-118°C is reported.[2] The melting point of 2-chloro-N-(4-methoxyphenyl)acetamide is reported as 125.45-127.15 °C (398.6-400.3 K).[3] |
| Boiling Point | Not available | Data for close analogues is not readily available. High boiling points are expected due to the molecular weight and polar functional groups. |
| Solubility | Sparingly soluble in water | Phenoxyacetamides generally exhibit low solubility in water but are soluble in organic solvents like ethanol, acetone, and dichloromethane. |
| Appearance | Expected to be a colorless to pale yellow crystalline solid | This is a common appearance for similar organic compounds.[2] |
Synthesis of 2-(2-Chloro-4-methylphenoxy)acetamide
The most logical and widely used method for the synthesis of phenoxyacetamides is the Williamson ether synthesis .[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The proposed synthesis for 2-(2-Chloro-4-methylphenoxy)acetamide involves the reaction of 2-chloro-4-methylphenol with 2-chloroacetamide in the presence of a suitable base.
Reaction Scheme
Experimental Protocol
This protocol is a generalized procedure based on established methods for similar Williamson ether syntheses.[7] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
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2-Chloro-4-methylphenol
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2-Chloroacetamide[2]
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetone or Acetonitrile (anhydrous)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for organic synthesis
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methylphenol (1.0 equivalent).
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Addition of Reagents: Add anhydrous acetone or acetonitrile to dissolve the phenol. To this solution, add anhydrous potassium carbonate (1.5 equivalents).
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Addition of Chloroacetamide: Add 2-chloroacetamide (1.1 equivalents) to the stirred suspension.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride salts.
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Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-(2-Chloro-4-methylphenoxy)acetamide.
Synthesis Workflow Diagram
Caption: Williamson Ether Synthesis Workflow.
Spectral Data Analysis (Predicted)
While specific spectral data for 2-(2-Chloro-4-methylphenoxy)acetamide is not available, the following are expected characteristic peaks based on its structure and data from analogous compounds.
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¹H NMR:
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Aromatic protons would appear as multiplets in the range of 6.8-7.5 ppm.
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The methylene (-O-CH₂-) protons would likely be a singlet around 4.5-4.8 ppm.
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The methyl (-CH₃) protons would be a singlet around 2.2-2.4 ppm.
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The amide (-NH₂) protons would appear as a broad singlet, with its chemical shift being solvent-dependent.
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¹³C NMR:
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Aromatic carbons would resonate in the region of 110-160 ppm.
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The carbonyl carbon of the amide would be expected around 165-175 ppm.
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The methylene carbon would be in the range of 65-75 ppm.
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The methyl carbon would appear around 15-25 ppm.
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IR Spectroscopy:
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N-H stretching of the primary amide would be observed as two bands in the region of 3100-3500 cm⁻¹.
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A strong C=O stretching vibration for the amide would be present around 1650-1690 cm⁻¹.
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C-O-C stretching of the ether linkage would appear in the 1200-1250 cm⁻¹ region.
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C-Cl stretching would be observed in the fingerprint region, typically around 700-800 cm⁻¹.
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Mass Spectrometry:
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The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[8]
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Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(2-Chloro-4-methylphenoxy)acetamide and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10] Keep the container tightly closed.[11]
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Toxicity: The toxicological properties of this specific compound have not been fully investigated. However, related chloroacetamides are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2][12]
Potential Applications
Phenoxyacetamide derivatives are a well-established class of compounds with a broad range of biological activities. While the specific applications of 2-(2-Chloro-4-methylphenoxy)acetamide are not documented, related structures have been investigated for their potential as:
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Herbicides: Many phenoxyacetic acid derivatives, which are structurally related, are used as herbicides.[13]
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Pharmaceutical Intermediates: The phenoxyacetamide scaffold is present in various pharmaceutically active molecules.
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Anticonvulsant Agents: N-alkylated phenoxyacetamides have been explored for their anticonvulsant properties.[14]
Further research is required to determine the specific biological activities and potential applications of 2-(2-Chloro-4-methylphenoxy)acetamide.
References
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The Williamson Ether Synthesis. Retrieved from [Link]
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Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2023, October 26). MDPI. Retrieved from [Link]
-
Safety Data Sheet. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022, July 1). National Center for Biotechnology Information. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Safety Data Sheet - CRC Industries Europe. Retrieved from [Link]
-
Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved from [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.). ResearchGate. Retrieved from [Link]
-
Solved Experiment 3: Williamson Ether Synthesis Introduction. (2021, March 13). Chegg.com. Retrieved from [Link]
-
A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2... (n.d.). Arkivoc. Retrieved from [Link]
-
NMR SPECTRA OF CHAPTER 1. (n.d.). AIR Unimi. Retrieved from [Link]
-
4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
2-CHLORO-N-[4-(4-METHYLPHENOXY)PHENYL]ACETAMIDE. (n.d.). NextSDS. Retrieved from [Link]
-
The FT-IR spectrum of the o-acetamide. (n.d.). ResearchGate. Retrieved from [Link]
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N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. (2021, December 21). Eureka | Patsnap.
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GNPS Library Spectrum CCMSLIB00005772228. (2020, November 16). UCSD/CCMS - Spectrum Library. Retrieved from [Link]
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2-chloro-n-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide. (n.d.). PubChemLite. Retrieved from [Link]
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Acetamide, 2-chloro-: Human health tier II assessment. (2016, July 1). Retrieved from [Link]
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Acetamide, 2-chloro-. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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(PDF) 2-Chloro-N-(2,4-dimethylphenyl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]
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(IUCr) 2-Chloro-N-(4-fluorophenyl)acetamide. (n.d.). DOI. Retrieved from [Link]
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Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Biomolecular Delta Mass. (n.d.). ABRF. Retrieved from [Link]
Sources
- 1. 1248651-95-7|2-(2-Chloro-4-methylphenoxy)acetamide|BLDpharm [bldpharm.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.fr [fishersci.fr]
- 10. keyorganics.net [keyorganics.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Acetamide, 2-chloro-N-(4-methylphenyl)- [webbook.nist.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
(Note: Image is a representation)